L-Valine, 4,4,4-trifluoro-, (3R)-
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Overview
Description
L-Valine, 4,4,4-trifluoro-, (3R)- is a fluorinated amino acid derivative with the molecular formula C5H8F3NO2. This compound is a stereoisomer of valine, where three hydrogen atoms in the methyl group are replaced by fluorine atoms. The presence of fluorine atoms significantly alters the compound’s chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, 4,4,4-trifluoro-, (3R)- typically involves the introduction of trifluoromethyl groups into the valine structure. One common method is the nucleophilic substitution reaction, where a suitable valine derivative reacts with a trifluoromethylating agent under controlled conditions. The reaction often requires the presence of a base to facilitate the substitution process .
Industrial Production Methods
Industrial production of L-Valine, 4,4,4-trifluoro-, (3R)- may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
L-Valine, 4,4,4-trifluoro-, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted valine derivatives .
Scientific Research Applications
L-Valine, 4,4,4-trifluoro-, (3R)- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on protein structure and function.
Medicine: Research explores its potential as a therapeutic agent due to its unique properties.
Industry: It is used in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Valine, 4,4,4-trifluoro-, (3R)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
L-Valine: The non-fluorinated parent compound.
4,4,4-Trifluoro-DL-valine: A racemic mixture of the fluorinated derivative.
4,4,4-Trifluoro-L-valine: Another stereoisomer of the fluorinated valine.
Uniqueness
L-Valine, 4,4,4-trifluoro-, (3R)- is unique due to its specific stereochemistry and the presence of trifluoromethyl groups. These features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Biological Activity
L-Valine, 4,4,4-trifluoro-, (3R)- is a fluorinated derivative of the branched-chain amino acid L-valine. Its unique structural features, particularly the trifluoromethyl group at the 4-position and a hydroxyl group at the 3-position, enhance its biological activity and stability in various biochemical contexts. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C5H8F3NO2
- Molecular Weight : Approximately 171.12 g/mol
- Structural Features :
- Trifluoromethyl group at position 4
- Hydroxyl group at position 3
The trifluoromethyl group significantly alters the physicochemical properties of the compound compared to non-fluorinated analogs, influencing its interactions with biological molecules.
The biological activity of L-Valine, 4,4,4-trifluoro-, (3R)- is primarily attributed to its enhanced lipophilicity due to the trifluoromethyl substitution. This property allows it to interact effectively with hydrophobic regions of proteins and enzymes. Such interactions can modulate the activity of these biomolecules, leading to various biological effects:
- Peptide Synthesis : Acts as a building block in peptide synthesis, where its incorporation can enhance pharmacokinetics and bioavailability.
- Antiviral Properties : It has been studied for potential antiviral effects, particularly in inhibiting viral polymerase activity.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Peptide Stability : Research indicates that incorporating L-Valine, 4,4,4-trifluoro-, (3R)- into peptide structures can significantly improve their stability and bioavailability. This is particularly relevant in drug development where enhanced stability can lead to better therapeutic outcomes.
- Antiviral Activity : A study highlighted its potential in inhibiting viral polymerases, suggesting that the trifluoromethyl group may play a critical role in enhancing binding affinity to viral targets. This aspect opens avenues for developing antiviral therapies.
- Cardiovascular Research : In animal studies, L-valine and its derivatives have shown hypotensive effects. Specifically, L-Valine was found to lower blood pressure during various phases of experimental conditions without causing adverse histological changes . This suggests potential applications in cardiology.
Table 2: Comparison with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
L-Valine | No fluorination | Essential amino acid |
4-Fluoro-L-valine | Fluorine at position 4 | Less lipophilic than trifluorinated variant |
3-Hydroxy-L-valine | Hydroxyl group at position 3 | Lacks trifluoromethyl substitution |
The unique combination of a hydroxyl group and three fluorines at a single carbon center in L-Valine, 4,4,4-trifluoro-, (3R)- provides distinct chemical reactivity and biological activities not observed in other derivatives.
Properties
CAS No. |
409333-57-9 |
---|---|
Molecular Formula |
C5H8F3NO2 |
Molecular Weight |
171.12 g/mol |
IUPAC Name |
(2S,3R)-2-amino-4,4,4-trifluoro-3-methylbutanoic acid |
InChI |
InChI=1S/C5H8F3NO2/c1-2(5(6,7)8)3(9)4(10)11/h2-3H,9H2,1H3,(H,10,11)/t2-,3+/m1/s1 |
InChI Key |
BAOLXXJPOPIBKA-GBXIJSLDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)C(F)(F)F |
Canonical SMILES |
CC(C(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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